4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Description
Structural Classification Within Heterocyclic Compounds
4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine belongs to the class of bicyclic sulfur-nitrogen heterocycles , characterized by a fused thiophene (five-membered sulfur-containing ring) and pyrimidine (six-membered nitrogen-containing ring) system. Its structure is distinct from other thienopyrimidine isomers, such as thieno[3,2-d]pyrimidines, due to the specific orientation of the thiophene ring relative to the pyrimidine.
Key Structural Features
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₉ClN₂OS |
| Molecular Weight | 276.75 g/mol |
| Melting Point | 166–168°C |
| Substituents | Chlorine at position 4; 4-methoxyphenyl at position 5 |
| Ring System | Thieno[2,3-d]pyrimidine (bicyclic) |
The compound’s aromaticity is stabilized by conjugation within the fused ring system, while the electron-withdrawing chlorine atom and electron-donating methoxyphenyl group create a balance of reactivity. This dual substituent strategy is common in drug design to optimize pharmacokinetic properties, such as solubility and metabolic stability.
Comparison to Related Heterocycles
Thieno[2,3-d]pyrimidines differ from purines (e.g., adenine) in their sulfur content and fused ring geometry but share a similar planar structure, enabling interactions with nucleic acid bases or enzyme active sites. Unlike quinazolines or pyrido[3,4-d]pyrimidines, the thiophene moiety introduces steric bulk and sulfur-mediated hydrogen bonding, which can influence binding affinity in therapeutic targets.
Significance in Medicinal Chemistry and Materials Science
Medicinal Chemistry Applications
This compound serves as a pharmacophore in drug discovery due to its compatibility with diverse biological targets. Key applications include:
Anticancer Agents
Derivatives of thieno[2,3-d]pyrimidines have demonstrated potent antiproliferative effects through mechanisms such as microtubule depolymerization and kinase inhibition. For example, tetrahydrobenzo-fused analogs have shown IC₅₀ values <40 nM against breast cancer cell lines (MDA-MB-435), circumventing resistance mechanisms linked to P-glycoprotein (Pgp) and βIII-tubulin. The methoxyphenyl group enhances lipophilicity, potentially improving tumor penetration.
Kinase Inhibitors
Thieno[2,3-d]pyrimidines are explored as inhibitors of oncogenic kinases, such as EGFR and PI3K. Structural analogs exhibit selectivity for mutant variants (e.g., EGFR^L858R/T790M^), with IC₅₀ values in the nanomolar range. The chlorine atom at position 4 may facilitate covalent binding to cysteine residues in kinase active sites.
Anti-Inflammatory and Antimicrobial Agents
The scaffold’s electron-deficient pyrimidine ring enables interactions with enzymes like cyclooxygenases (COX) and dihydrofolate reductase (DHFR), which are targets for anti-inflammatory and antimicrobial therapies. Methoxyphenyl groups may modulate selectivity toward bacterial or fungal pathogens.
Materials Science Applications
In materials science, thieno[2,3-d]pyrimidines are investigated for organic semiconductor applications due to their π-conjugated systems and tunable electronic properties. The chlorine substituent can adjust electron density, influencing charge transport in thin-film transistors or photovoltaic devices.
Key Advantages in Materials
Properties
IUPAC Name |
4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)10-6-18-13-11(10)12(14)15-7-16-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBKUNFWNKYKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325651 | |
| Record name | 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806207 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312584-53-5 | |
| Record name | 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one with phosphorus oxychloride. This reaction proceeds under reflux conditions, leading to the formation of the desired thienopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the initial synthesis of the compound.
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thienopyrimidines, while reactions with thiols can produce thio-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine has been studied extensively for its potential as an antimicrobial agent . Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics .
- Antibacterial and Antifungal Properties : Studies have demonstrated that this compound can inhibit the growth of specific pathogens, showcasing its potential in treating infections .
- Antitumor Activity : Some derivatives have shown promise in targeting cancer cells, particularly leukemia cell lines, indicating potential applications in oncology .
Enzyme Inhibition
Research has explored the inhibitory effects of this compound on various enzymes, particularly kinases involved in cellular signaling pathways. This inhibition can lead to therapeutic applications in diseases where these enzymes play a critical role .
Material Science
The unique properties of this compound also lend themselves to applications in material science. Studies suggest that it may be utilized in the development of organic light-emitting diodes (OLEDs) due to its photoluminescent characteristics . This application highlights the compound's versatility beyond biological uses.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reaction of 4-chloro-5-chloromethyl-thieno[2,3-d]pyrimidine with 4-methoxyaniline.
- Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Findings:
Substituent Effects on Anticancer Activity: The para-methoxyphenyl group in 4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine enhances cytotoxicity compared to analogs with electron-withdrawing groups (e.g., 2-chlorophenyl in 3b). Compound 3a showed superior activity against nine cancer cell lines, likely due to improved target binding via methoxy’s electron-donating nature .
Structural Modifications and Activity Shifts: Introducing a 1,3,4-oxadiazole moiety () shifts activity from anticancer to antimicrobial, highlighting the scaffold’s versatility. These derivatives showed moderate activity against Proteus vulgaris and Pseudomonas aeruginosa . Bulkier Substituents (e.g., 3,4-dimethylphenyl in CID 711217) may reduce solubility but could improve selectivity for hydrophobic binding pockets .
Synthetic Accessibility: Derivatives with chloro or methoxy groups at position 4 are synthesized via nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidine precursors (e.g., using LDA or thiourea) . Lower yields (e.g., 63% for 3b vs. 72% for 3a) suggest steric hindrance from ortho-substituents complicates synthesis .
Biological Activity
4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C13H9ClN2OS
- Molecular Weight : 276.74 g/mol
- CAS Number : 312584-53-5
- Melting Point : 166°C to 168°C
- Purity : ≥96% .
Synthesis
The synthesis of thieno[2,3-d]pyrimidines, including 4-chloro-5-(4-methoxyphenyl) derivatives, often involves cyclocondensation reactions of thiophene derivatives with various aryl nitriles. The structural optimization of these compounds is crucial for enhancing their biological activities .
Anticancer Activity
Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cytotoxic Effects : Various studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and fibrosarcoma (HT1080). The compound's cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the nanomolar range .
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 9.1 |
| HT1080 | 3 |
| MDA-MB-231 | 28 |
These findings indicate that the compound is particularly effective against breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which thieno[2,3-d]pyrimidines exert their cytotoxic effects includes:
- Thymidylate Synthase Inhibition : This enzyme plays a critical role in DNA synthesis; inhibition leads to reduced proliferation of cancer cells.
- Microtubule Depolymerization : Compounds similar to this compound have been shown to disrupt microtubule dynamics, essential for mitosis .
Study on Antiproliferative Activity
A recent study focused on evaluating the antiproliferative effects of a series of thieno[2,3-d]pyrimidines. Among these, compound 4 (a closely related analogue) demonstrated remarkable potency with an EC50 value of approximately 19 nM against the MDA-MB-435 cell line. This study highlighted the potential of these compounds in targeting cancer cell proliferation effectively .
Evaluation in NCI Cancer Cell Line Panel
Further investigations included screening in the NCI-60 cancer cell line panel. The results indicated that certain derivatives exhibited GI50 values around 10 nM across various cancer types, showcasing their broad-spectrum anticancer activity .
Q & A
Q. What are the common synthetic routes for 4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine?
The synthesis typically involves:
- Chlorination of pyrimidinone precursors using POCl₃ under reflux conditions (e.g., reaction of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with POCl₃ at 80°C for 2 hours, yielding 94% chlorinated product) .
- Nucleophilic substitution : The chlorine at position 4 can be replaced with alkoxy, amino, or thiol groups via reactions with sodium methoxide, ammonia, or thiourea, respectively .
- Multi-step functionalization : For example, coupling 2,4-dichlorothieno[2,3-d]pyrimidine with phenols (e.g., 4-methoxyphenol) in acetone to introduce substituents at position 4, followed by amination with aqueous ammonia .
Q. How is the compound characterized structurally and chemically post-synthesis?
Q. What in vitro biological screening methods are used to evaluate its activity?
- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT₃ receptor affinity using [³H]granisetron as a tracer) .
- Anti-proliferative assays : MTT or SRB tests against cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific receptors?
- Molecular docking : Use software like AutoDock or Schrödinger Suite to predict binding poses in receptor cavities (e.g., 5-HT₃AR binding site with key residues: Tyr234, Trp183) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to refine SAR (e.g., hydrophobic interactions with 4-methoxyphenyl groups) .
- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with binding affinity data to prioritize synthetic targets .
Q. How can contradictory biological activity data among structural analogs be resolved?
- Comparative substituent analysis : Test derivatives with incremental modifications (e.g., replacing 4-methoxy with 4-ethoxy to assess steric vs. electronic effects) .
- ADMET profiling : Use tools like SwissADME to rule out pharmacokinetic confounding factors (e.g., poor solubility masking in vitro activity) .
- Dose-response validation : Repeat assays under standardized conditions (e.g., fixed DMSO concentrations to avoid solvent interference) .
Q. What strategies optimize selectivity for 5-HT₃ receptors over related subtypes (e.g., 5-HT₄)?
- Pharmacophore masking : Introduce bulky groups (e.g., piperazinyl at position 4) to sterically hinder off-target binding .
- Electrostatic tuning : Replace chlorine with electron-withdrawing groups (e.g., trifluoromethyl) to enhance polar interactions in 5-HT₃AR .
- Functional assays : Compare antagonism potency (e.g., IC₅₀ in ileum vs. atrial tissue to confirm subtype selectivity) .
Q. How are regiochemical challenges in thieno[2,3-d]pyrimidine functionalization addressed?
- Directed lithiation : Use LDA or n-BuLi to deprotonate specific positions (e.g., C-5 for aryl group introduction) .
- Cross-coupling reactions : Apply Pd/C-mediated Sonogashira or Suzuki couplings for alkynyl/aryl substitutions at position 4 .
- Protecting group strategies : Temporarily block reactive sites (e.g., silylation of hydroxyl groups during multi-step syntheses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
